![molecular formula C11H9F3N2O2 B2374222 (2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide CAS No. 367908-32-5](/img/structure/B2374222.png)
(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-2-enediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide typically involves the reaction of 4-(trifluoromethyl)aniline with but-2-enedioic acid or its derivatives under specific conditions. One common method is the condensation reaction, where the amine group of 4-(trifluoromethyl)aniline reacts with the carboxyl group of but-2-enedioic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amide bond provides stability and specificity in binding to proteins or enzymes, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrene: Another compound containing a trifluoromethyl group attached to an aromatic ring, used in organic synthesis and materials science.
4-(trifluoromethyl)phenol: A simpler analog with a hydroxyl group instead of an amide, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(2E)-N-[4-(trifluoromethyl)phenyl]but-2-enediamide is unique due to its combination of a trifluoromethyl group and a but-2-enediamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(E)-N'-[4-(trifluoromethyl)phenyl]but-2-enediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c12-11(13,14)7-1-3-8(4-2-7)16-10(18)6-5-9(15)17/h1-6H,(H2,15,17)(H,16,18)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRQKLMPKRPWOY-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C=CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)/C=C/C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2374139.png)
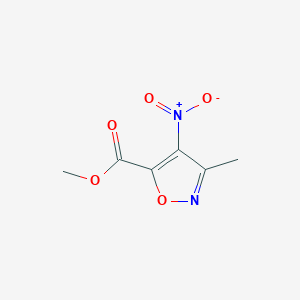
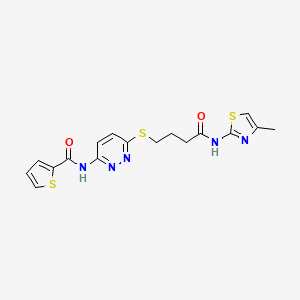
![2-(methylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374146.png)
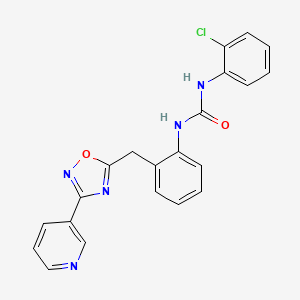
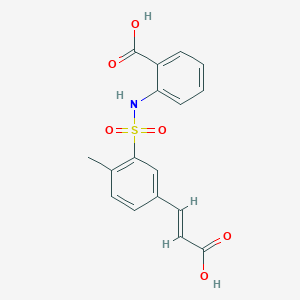
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2374149.png)
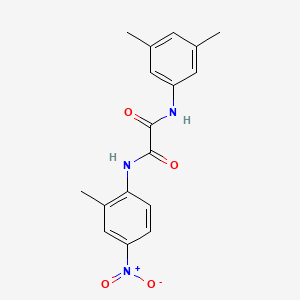
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2374152.png)

![6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2374157.png)
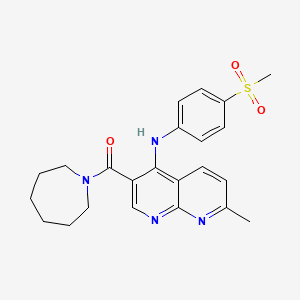
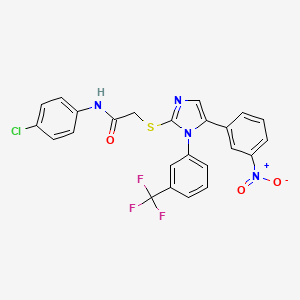
![2-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazole](/img/structure/B2374162.png)
